2-Acetylpent-4-enamide

Enamide Chemistry Asymmetric Synthesis Pro-chiral Building Blocks

2-Acetylpent-4-enamide (CAS 124098-58-4), also systematically referred to as 4-Pentenamide, 2-acetyl- (9CI), is a low-molecular-weight enamide building block (C₇H₁₁NO₂, MW 141.17 g/mol) featuring a terminal olefin and an α-acetyl substituent on the amide scaffold. This compound belongs to the broader class of N-acetyl enamides, which are recognized as versatile intermediates for cycloaddition, asymmetric catalysis, and natural product synthesis.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 124098-58-4
Cat. No. B054239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpent-4-enamide
CAS124098-58-4
Synonyms4-Pentenamide, 2-acetyl- (9CI)
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(=O)C(CC=C)C(=O)N
InChIInChI=1S/C7H11NO2/c1-3-4-6(5(2)9)7(8)10/h3,6H,1,4H2,2H3,(H2,8,10)
InChIKeyZWXXYNMBLWQRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylpent-4-enamide (CAS 124098-58-4): Chemical Identity and Procurement Baseline


2-Acetylpent-4-enamide (CAS 124098-58-4), also systematically referred to as 4-Pentenamide, 2-acetyl- (9CI), is a low-molecular-weight enamide building block (C₇H₁₁NO₂, MW 141.17 g/mol) featuring a terminal olefin and an α-acetyl substituent on the amide scaffold . This compound belongs to the broader class of N-acetyl enamides, which are recognized as versatile intermediates for cycloaddition, asymmetric catalysis, and natural product synthesis [1]. However, publicly available peer-reviewed literature and authoritative database records for this specific compound remain sparse, with the majority of accessible data confined to vendor technical datasheets reporting typical purity of 95% and confirming the structural identity by standard spectroscopic methods .

Why Generic Substitution of 2-Acetylpent-4-enamide Is Not Supported by Current Evidence


Enamide reactivity is acutely sensitive to the precise substitution pattern at the nitrogen, α-carbon, and olefin positions, meaning that even structurally close analogs—such as N-alkyl or N-aryl 2-acetylpent-4-enamide derivatives—can exhibit markedly different reaction kinetics, regioselectivity, and product profiles in key transformations like Diels–Alder cycloadditions or transition-metal-catalyzed couplings [1]. However, no publicly available head-to-head studies or quantitative selectivity data specifically comparing unsubstituted 2-acetylpent-4-enamide with its nearest in-class analogs were identified at the time of this analysis. Consequently, any claim of functional superiority or interchangeability with other enamides, such as 2-acetyl-N,N-dibutyl-4-pentenamide or 2-acetyl-N-aryl-4-pentenamide derivatives, would be unsubstantiated. Procurement decisions must therefore be driven by the specific synthetic requirement for the unsubstituted primary amide and allyl combination that this compound uniquely provides [1].

Quantitative Differentiation Evidence for 2-Acetylpent-4-enamide Relative to Structural Analogs


Synthetic Route Compatibility: C–C Bond Formation via SN2 Allylation at the α-Carbon

In the synthesis of pro-chiral 2-acetyl-N-aryl-2-allyl-4-enamide derivatives, the unsubstituted 2-acetylpent-4-enamide serves as the critical precursor for the key C–C bond-forming SN2 reaction with allyl bromide. This pathway, proceeding via in situ deprotonation and nucleophilic attack, is fundamentally inaccessible to the analogous N-alkyl or N-aryl enamides, which would require alternative and often lower-yielding multistep sequences [1]. Quantitative yields for this transformation have been reported for the N-phenyl series (compound 3 formation), establishing a baseline for the core scaffold's utility.

Enamide Chemistry Asymmetric Synthesis Pro-chiral Building Blocks

Molecular Weight and Physicochemical Property Differentiation from Bulkier Analogs

With a molecular weight of 141.17 g/mol, 2-acetylpent-4-enamide is significantly smaller than its common N,N-dibutyl analog (MW 253.38 g/mol) and N-aryl derivatives (MW typically >230 g/mol). In fragment-based drug discovery, this ~112 g/mol mass reduction translates into approximately 3–4 fewer heavy atoms, directly improving ligand efficiency metrics when the primary amide is a tolerated pharmacophoric feature [1]. While no direct biological potency comparison is available, the compound's smaller size and higher fraction of sp³ carbon (relative to aryl-substituted analogs) may confer superior solubility and permeability characteristics, though this remains inferential without specific experimental validation.

Drug Discovery Fragment-Based Screening Physicochemical Profiling

High-Value Application Scenarios for 2-Acetylpent-4-enamide Based on Current Evidence


Pro-Chiral Building Block for Asymmetric Synthesis of α-Quaternary Amino Acid Precursors

The compound's α-acetyl substitution combined with a terminal allyl group creates a pro-chiral center suitable for enantioselective desymmetrization or allylic alkylation. As demonstrated in the 2025 RSC Advances study, this scaffold can be directly elaborated to 2-allyl-4-enamide derivatives, which serve as precursors to optically active γ-lactams and quaternary amino acid analogs used in peptide mimetic drug discovery [1]. The unsubstituted amide offers a blank canvas for late-stage diversification that N-substituted variants preclude.

Fragment Library Member in Covalent and Non-Covalent Screening Cascades

At MW 141 g/mol, this fragment-sized enamide is an appropriate candidate for inclusion in primary fragment screening libraries, particularly where the terminal olefin can serve as a covalent warhead (e.g., Michael acceptor) or a synthetic handle for click-chemistry-based hit elaboration [1]. Its low complexity and absence of aromatic rings minimize the risk of non-specific hydrophobic binding, a common liability of larger N-aryl enamide fragments.

Diels–Alder Cycloaddition Substrate for Rapid Scaffold Assembly

Enamides are well-established dienophiles or dienes in thermal and Lewis-acid-catalyzed [4+2] cycloadditions. The terminal alkene of 2-acetylpent-4-enamide provides a defined, relatively unhindered reaction site that, unlike more substituted enamide analogs, minimizes steric bias, enabling predictable endo/exo selectivity in cycloaddition with cyclopentadiene or electron-rich dienes [1]. This property is critical for reaction development chemists optimizing new scaffold syntheses.

Reference Standard for Analytical Method Development in Enamide Purity Assessment

Given its well-defined structure and commercial availability at 95%+ purity, this compound can serve as a retention-time and mass-spectrometry reference standard for developing HPLC, GC-MS, or quantitative NMR methods aimed at assessing the purity of more complex and expensive enamide derivative libraries [1]. Its simple NMR spectrum (predictable olefin, acetyl, and amide signals) makes it uniquely suitable as a calibration benchmark relative to more congested analogs.

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